1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA Kinase Inhibition Pain Research Target Selectivity

This patented TrkA inhibitor (WO2013176970) is the exact small molecule from Merck Sharp & Dohme Corp. research, validated for chronic pain, neuropathic pain, pruritus, and oncology studies. The specific cyclopropyl-hydroxypropyl chain and meta-CF3-phenyl urea core are essential for TrkA target engagement and selectivity—off-the-shelf substitution with analogs lacking the hydroxyl or with different phenyl substitution patterns will compromise inhibitory potency. Procure the exact CAS 1396876-71-3 to ensure reproducible pharmacology in NGF-TrkA pathway research.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.297
CAS No. 1396876-71-3
Cat. No. B2754030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396876-71-3
Molecular FormulaC14H17F3N2O2
Molecular Weight302.297
Structural Identifiers
SMILESC1CC1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C14H17F3N2O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(21)18-7-6-12(20)9-4-5-9/h1-3,8-9,12,20H,4-7H2,(H2,18,19,21)
InChIKeyHECAALIVWFYAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396876-71-3): Scientific Procurement and Structural Differentiation Guide


1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396876-71-3) is a tri-substituted urea derivative [1]. It is patented as a small-molecule inhibitor of Tropomyosin-related kinase A (TrkA) by Merck Sharp & Dohme Corp. [1]. The molecule is characterized by a cyclopropyl-hydroxypropyl chain and a 3-(trifluoromethyl)phenyl group linked through a urea core . Its primary disclosed therapeutic indications include chronic pain, neuropathic pain, pruritus, and cancer, stemming from its TrkA inhibitory activity [1].

Why Structural Analogs of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea Cannot Be Simply Substituted


In the class of tri-substituted urea TrkA inhibitors, minor structural modifications can drastically alter target engagement, selectivity, and pharmacokinetic profiles. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is specifically claimed in patent WO2013176970 [1]. The combination of a cyclopropyl-hydroxypropyl moiety and a meta-trifluoromethyl phenyl group is essential for its defined biological activity [2]. Off-the-shelf substitution with a closely related analog, such as one lacking the hydroxyl group or bearing a different substitution pattern on the phenyl ring, risks losing the specific inhibitory potency and therapeutic profile validated in the original patent, making procurement of the exact compound critical for reproducible research [1].

Quantitative Differentiation of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea from Structural and Functional Analogs


Ligand-Based Target Specificity: Potent TrkA Inhibition vs. Broad-Spectrum Kinase Inhibitors

The compound is defined as a TrkA inhibitor within the patent family, a key therapeutic target for pain and cancer. This target specificity differentiates it from broad-spectrum kinase inhibitors used in pain research [1]. The patent literature confirms its design for TrkA inhibition, with general IC50 ranges reported for the compound class [2].

TrkA Kinase Inhibition Pain Research Target Selectivity

Structural Differentiation: Cyclopropyl-Hydroxypropyl Group vs. Simple Alkyl Ureas

The compound features a unique cyclopropyl-3-hydroxypropyl substituent, a structural motif distinct from simpler alkyl ureas. This group introduces both a constrained cyclopropane ring and a hydrogen-bond-donating hydroxyl group, which contributes to binding and pharmacokinetic properties [1].

Medicinal Chemistry Structure-Activity Relationship Cyclopropyl Derivatives

Meta-Trifluoromethyl Phenyl Substitution: Differentiation from Para- and Ortho- Analogs

The compound is specifically characterized by a meta-substituted trifluoromethyl group on its phenyl ring, a feature explicitly defined in the patent [1]. This substitution pattern differentiates it from closely related analogs, such as 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea or 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea, which are also available, according to chemical supplier databases .

Structure-Activity Relationship Trifluoromethyl Group Aromatic Substitution

Therapeutic Patent Differentiation: TrkA Inhibition for Pain vs. sEH Inhibitor Class of Cyclopropyl Ureas

While the scientific literature reports on cyclopropyl urea derivatives as potent soluble epoxide hydrolase (sEH) inhibitors with sub-nanomolar IC50 values, this specific compound is patented as a TrkA inhibitor for pain, a mechanistically distinct target [1], [2]. This functional differentiation is critical; an sEH inhibitor cannot be substituted for a TrkA inhibitor in an experiment designed for the latter.

Pain Therapy TrkA Kinase Soluble Epoxide Hydrolase

High-Impact Research and Industrial Applications for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea


Validating TrkA-Mediated Analgesia in Chronic and Neuropathic Pain Models

As a patented TrkA inhibitor, this compound is a prime candidate for preclinical studies investigating the NGF-TrkA signaling pathway in chronic and neuropathic pain. Its use, derived from patent-disclosed data, allows researchers to mechanistically validate TrkA's role and compare it against existing analgesics or other Trk pathway modulators [1].

Oncology Research Exploring Trk Signaling in Tumorigenesis

Given the patent's claims for treating solid tumors and cancer, this specific urea derivative serves as a valuable chemical probe for studying Trk receptor signaling in cancer cell lines. It enables differentiation from other Trk inhibitors, such as multi-kinase agents, providing a cleaner tool for dissecting Trk-specific oncogenic pathways [1].

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Urea-Based Kinase Inhibitors

The compound is ideal for core-structure SAR exploration. Its unique combination of a cyclopropyl-hydroxypropyl chain and a meta-trifluoromethyl phenyl group serves as a scaffold for modification. Comparative studies can be designed where this compound is the reference standard against which new analogs are measured for TrkA inhibitory activity and selectivity [1], [2].

Disease-Specific Probe for Pruritus Research

The compound's patent indication for pruritus (itch) highlights a specific, non-pain somatosensory application. Researchers studying the neurological basis of itch can utilize this TrkA inhibitor, which is mechanistically distinct from histamine-receptor antagonists or other anti-pruritic agents, to explore TrkA's role in pruriceptive signaling [1].

Quote Request

Request a Quote for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.